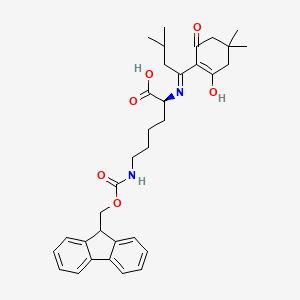ivDde-L-Lys(Fmoc)-OH
CAS No.: 1446752-60-8
Cat. No.: VC5435734
Molecular Formula: C34H42N2O6
Molecular Weight: 574.718
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1446752-60-8 |
|---|---|
| Molecular Formula | C34H42N2O6 |
| Molecular Weight | 574.718 |
| IUPAC Name | (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
| Standard InChI | InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 |
| Standard InChI Key | XHYVKYKHSHULFH-MHZLTWQESA-N |
| SMILES | CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Introduction
Chemical Structure and Orthogonal Protection Mechanism
Molecular Architecture
ivDde-L-Lys(Fmoc)-OH features a lysine backbone with two orthogonal protecting groups:
-
Fmoc Group: Protects the α-amino terminus, removable under basic conditions (e.g., 20% piperidine in DMF) .
-
ivDde Group: Shields the ε-amino side chain, cleavable selectively with 2% hydrazine in DMF without disturbing acid-labile groups like tert-butyl or trityl .
The molecular formula is C₃₄H₄₂N₂O₆, with a molecular weight of 574.7 g/mol . Its stereochemistry is defined by the (S)-configuration at the α-carbon, ensuring compatibility with native peptide folding .
Table 1: Key Structural and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 204777-78-6 | |
| Molecular Formula | C₃₄H₄₂N₂O₆ | |
| Molecular Weight | 574.7 g/mol | |
| Solubility | DMF, DMSO, NMP | |
| Stability | Stable to TFA, piperidine; labile to hydrazine |
Synthetic Utility in Peptide Chemistry
Orthogonal Deprotection Strategies
The ivDde group’s resistance to piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA, for resin cleavage) allows sequential deprotection. For example:
-
ivDde Cleavage: 2% hydrazine in DMF (3 × 3 min), monitored via UV absorbance at 290 nm due to indazole byproduct formation .
This orthogonality facilitates side-chain modifications (e.g., PEGylation, fluorescent labeling) after backbone assembly, minimizing side reactions .
Branched Peptides
ivDde-L-Lys(Fmoc)-OH enables unsymmetrical branching by allowing selective ε-amino modification. For instance, Hrenn et al. synthesized chlorothalonil-peptide conjugates by attaching pesticides to the lysine side chain post-ivDde removal . Microwave-assisted SPPS further enhances coupling efficiency in sterically hindered branched systems .
Cyclic Peptides
Cyclization via side-chain amines is streamlined using ivDde protection. Olschewski et al. demonstrated palmitoylation at specific lysines while retaining others for subsequent cyclization, critical for membrane protein studies .
Bioconjugates
The compound’s utility extends to antibody-drug conjugates (ADCs) and peptide-PEG hybrids. Fuente-Moreno et al. employed ivDde-L-Lys(Fmoc)-OH to synthesize fluorescently labeled α-calcitonin gene-related peptide analogs for receptor binding assays .
Comparative Advantages Over Alternative Protecting Groups
ivDde vs. Dde: Enhanced Stability
While both ivDde and Dde (4,4-dimethyl-2,6-dioxocyclohexylideneethyl) are hydrazine-labile, ivDde offers superior stability:
-
Reduced Migration: Dde migrates to α-amines during prolonged piperidine treatments, causing sequence scrambling; ivDde’s steric bulk prevents this .
-
Robustness in Long Syntheses: ivDde remains intact during multi-step syntheses of 50+ residue peptides, whereas Dde partially degrades .
Table 2: Protecting Group Performance Comparison
| Parameter | ivDde | Dde |
|---|---|---|
| Cleavage Reagent | 2% hydrazine in DMF | 2% hydrazine in DMF |
| Stability to Piperidine | Excellent | Moderate |
| Migration Risk | Negligible | High in long syntheses |
| Typical Applications | Long peptides, cyclization | Short peptides, low-cost |
Recent Methodological Advances
Automated Synthesis Optimization
Biotage’s Initiator+ Alstra™ platform has refined ivDde cleavage protocols:
-
Hydrazine Concentration: 2–5% in DMF, with 10% required for stubborn residues near the C-terminus .
-
Reaction Time: 3 × 10 min treatments under oscillating mixing outperform static batch methods .
-
Additives: 0.1 M HOBt reduces racemization during subsequent couplings .
Novel Derivatives
Fmoc-N-Me-Lys(ivDde)-OH (CAS 1173996-67-2) introduces N-methylation for protease resistance, expanding utility in therapeutic peptides targeting cancer and diabetes .
Challenges and Solutions in ivDde Utilization
Incomplete Cleavage in Aggregated Sequences
Peptide aggregation shields ivDde from hydrazine, leading to ≤50% deprotection. Mitigation strategies include:
-
Pre-cleavage Swelling: DMF:DCM (1:1) for 1 hr before hydrazine treatment .
-
Alternate Reagents: Hydroxylamine/imidazole in NMP achieves full cleavage without chain degradation .
Cost and Accessibility
At ~€468/5g, ivDde-L-Lys(Fmoc)-OH is cost-prohibitive for large-scale use . Bulk purchasing (25g at €1870) reduces per-gram costs by 60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume